2-Quinolin-6-ylpropan-1-ol
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Overview
Description
2-Quinolin-6-ylpropan-1-ol is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-6-ylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. For instance, the preparation of quinaldine derivatives from aniline derivatives and acetaldehyde under microwave irradiation without any solvent has been described . This method utilizes hydrochloric acid as a catalyst, showing high yield and efficiency.
Industrial Production Methods
Industrial production of quinoline derivatives often involves greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such methods not only improve the yield but also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-6-ylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines .
Scientific Research Applications
2-Quinolin-6-ylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinolines, in general, are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Quinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is crucial for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-Quinolin-6-ylpropan-1-ol, known for its wide range of biological activities.
Quinaldine: A derivative of quinoline with similar applications in medicinal and industrial chemistry.
Quinoline-2-carboxylic acid: Another quinoline derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline ring with a propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-quinolin-6-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUFYTYHCNFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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